molecular formula C13H19ClN2O B1421406 3-(Cyclohexyloxy)benzene-1-carboximidamide hydrochloride CAS No. 1221722-89-9

3-(Cyclohexyloxy)benzene-1-carboximidamide hydrochloride

Cat. No.: B1421406
CAS No.: 1221722-89-9
M. Wt: 254.75 g/mol
InChI Key: FPMUHBKHXJLNFW-UHFFFAOYSA-N
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Description

3-(Cyclohexyloxy)benzene-1-carboximidamide hydrochloride is a chemical compound with the molecular formula C13H19ClN2O and a molecular weight of 254.76 g/mol . This compound is characterized by the presence of a cyclohexyloxy group attached to a benzene ring, which is further connected to a carboximidamide group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Scientific Research Applications

3-(Cyclohexyloxy)benzene-1-carboximidamide hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Safety and Hazards

The safety and hazards associated with 3-(Cyclohexyloxy)benzene-1-carboximidamide hydrochloride are not specified in the search results. For detailed safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclohexyloxy)benzene-1-carboximidamide hydrochloride typically involves the following steps:

    Formation of the Cyclohexyloxy Group: The initial step involves the reaction of cyclohexanol with a suitable halogenating agent, such as thionyl chloride, to form cyclohexyloxy chloride.

    Attachment to Benzene Ring: The cyclohexyloxy chloride is then reacted with a benzene derivative, such as phenol, under basic conditions to form 3-(cyclohexyloxy)benzene.

    Introduction of Carboximidamide Group: The final step involves the reaction of 3-(cyclohexyloxy)benzene with cyanamide under acidic conditions to form 3-(cyclohexyloxy)benzene-1-carboximidamide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. The final product is purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

3-(Cyclohexyloxy)benzene-1-carboximidamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(Cyclohexyloxy)benzene-1-carboximidamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Cyclohexyloxy)benzene-1-carboxamide
  • 3-(Cyclohexyloxy)benzene-1-carboxylic acid
  • 3-(Cyclohexyloxy)benzene-1-carboxaldehyde

Uniqueness

3-(Cyclohexyloxy)benzene-1-carboximidamide hydrochloride is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its analogs .

Properties

IUPAC Name

3-cyclohexyloxybenzenecarboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O.ClH/c14-13(15)10-5-4-8-12(9-10)16-11-6-2-1-3-7-11;/h4-5,8-9,11H,1-3,6-7H2,(H3,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPMUHBKHXJLNFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC2=CC=CC(=C2)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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